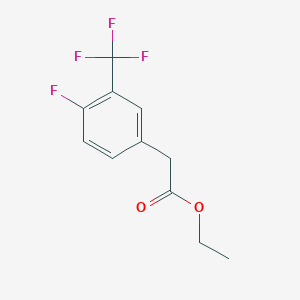

2-(Ethanesulfinyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Ethanesulfinyl)benzoic acid is a chemical compound with the molecular formula C9H10O3S . It has a molecular weight of 198.24 . The IUPAC name for this compound is 2-(ethylsulfinyl)benzoic acid . The compound is stored at room temperature .

Physical And Chemical Properties Analysis

2-(Ethanesulfinyl)benzoic acid is a powder at room temperature . It has a melting point range of 128-130°C . More detailed physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

Antimicrobial and Preservative Properties

Benzoic acid and its derivatives, including salts and esters, are widely recognized for their antimicrobial and antifungal properties. These compounds are commonly utilized as preservatives in food, cosmetics, hygiene products, and pharmaceuticals. Their ability to inhibit microbial growth extends the shelf life of products and prevents spoilage. The widespread use of these compounds across various industries highlights their importance in maintaining product safety and quality (del Olmo, Calzada, & Nuñez, 2017).

Catalytic Applications

Research into the catalytic applications of benzoic acid derivatives has shown promising results. For instance, metal-ligand cooperation involving derivatives of benzoic acid has been explored for the E/Z isomerization and activation of nitrile groups. These processes are crucial for the synthesis of complex molecules and have applications in organic synthesis, demonstrating the utility of benzoic acid derivatives in facilitating chemical transformations (Mahmudov, Kopylovich, Sabbatini, Drew, Martins, Pettinari, & Pombeiro, 2014).

Analytical and Separation Techniques

Benzoic acid derivatives are also employed in analytical chemistry for the separation and determination of metals. These compounds can act as ligands, forming complexes with metals, which can then be quantitatively analyzed. This application is crucial in environmental chemistry, where monitoring metal contamination is essential (Mathur, Mathur, & Mehta, 2013).

Environmental Applications

The photocatalytic degradation of organic compounds, including benzoic acid and its derivatives, has been extensively studied for environmental remediation. These studies focus on the breakdown of pollutants in water using catalysts like doped TiO2, showcasing the role of benzoic acid derivatives in purifying water and reducing environmental pollution (Paola, García-López, Ikeda, Marcì, Ohtani, & Palmisano, 2002).

Pharmaceutical Research

In pharmaceutical research, benzoic acid derivatives are studied for their potential therapeutic effects and as excipients in drug formulations. Their roles in drug stability, efficacy, and metabolism are critical aspects of drug development and safety assessment (Andersen, 2001).

Safety and Hazards

The safety data sheet for 2-(Ethanesulfinyl)benzoic acid indicates that it may cause skin irritation and serious eye damage . It can also cause damage to organs through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .

Mécanisme D'action

Target of Action

It’s known that benzoic acid derivatives can interact with various biological targets, influencing a range of biochemical processes

Mode of Action

Benzoic acid derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular processes . More research is required to elucidate the specific interactions of 2-(Ethanesulfinyl)benzoic acid with its targets.

Biochemical Pathways

Benzoic acid derivatives are known to influence various biochemical pathways . The downstream effects of these interactions can vary widely and may include alterations in metabolic processes, signaling pathways, and more .

Pharmacokinetics

It’s known that the ionization state of a drug can heavily influence its adme properties . As 2-(Ethanesulfinyl)benzoic acid is a benzoic acid derivative, its ionization state could potentially impact its bioavailability .

Result of Action

Benzoic acid derivatives can have a variety of effects at the molecular and cellular level, potentially influencing a range of biological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Ethanesulfinyl)benzoic acid. For instance, the absorption spectra of benzoic acid in aqueous solutions can vary with pH and the presence of salts . Similarly, the presence of microorganisms can also influence the physicochemical properties and microbial community structure of the soil where the compound is present .

Propriétés

IUPAC Name |

2-ethylsulfinylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-2-13(12)8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMTWLNYDCQWEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)C1=CC=CC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethanesulfinyl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683566.png)

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2683569.png)

![2-[2-(Azepan-1-yl)ethyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2683573.png)

![(2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2683574.png)

![2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid](/img/structure/B2683576.png)

![(Z)-2-chloro-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2683580.png)

![4-butyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2683582.png)